(Z)-2,3-dichloro-3-(2-chlorobenzylsulfinyl)-N-(6-methoxypyridin-3-yl)acrylamide
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Overview
Description
(Z)-2,3-dichloro-3-(2-chlorobenzylsulfinyl)-N-(6-methoxypyridin-3-yl)acrylamide is a synthetic organic compound characterized by its complex structure, which includes multiple functional groups such as chlorides, sulfinyl, and methoxypyridinyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2,3-dichloro-3-(2-chlorobenzylsulfinyl)-N-(6-methoxypyridin-3-yl)acrylamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Sulfinyl Intermediate: The initial step involves the reaction of 2-chlorobenzyl chloride with a suitable sulfoxide precursor under controlled conditions to form the sulfinyl intermediate.
Acrylamide Formation: The sulfinyl intermediate is then reacted with 6-methoxypyridin-3-ylamine in the presence of a base to form the acrylamide structure.
Chlorination: The final step involves the chlorination of the acrylamide compound to introduce the dichloro groups at the 2 and 3 positions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, precise temperature control, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(Z)-2,3-dichloro-3-(2-chlorobenzylsulfinyl)-N-(6-methoxypyridin-3-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfinyl group, typically using reducing agents like lithium aluminum hydride.
Substitution: The chlorides can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide for methoxylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of the corresponding sulfone derivative.
Reduction: Formation of the desulfinylated product.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2,3-dichloro-3-(2-chlorobenzylsulfinyl)-N-(6-methoxypyridin-3-yl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential biological activity. Studies may focus on its interaction with various biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound could be explored for its potential as a drug candidate. Its unique chemical properties may offer advantages in terms of bioavailability, stability, and specificity for certain biological targets.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its reactivity and functional groups make it a versatile component in various industrial processes.
Mechanism of Action
The mechanism of action of (Z)-2,3-dichloro-3-(2-chlorobenzylsulfinyl)-N-(6-methoxypyridin-3-yl)acrylamide involves its interaction with specific molecular targets. The sulfinyl group may play a crucial role in binding to target proteins or enzymes, while the chlorides and methoxypyridinyl groups may enhance its binding affinity and specificity. The exact pathways and molecular targets involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
(Z)-2,3-dichloro-3-(2-chlorobenzylsulfonyl)-N-(6-methoxypyridin-3-yl)acrylamide: Similar structure but with a sulfonyl group instead of a sulfinyl group.
(Z)-2,3-dichloro-3-(2-chlorobenzylthio)-N-(6-methoxypyridin-3-yl)acrylamide: Similar structure but with a thioether group instead of a sulfinyl group.
Uniqueness
The uniqueness of (Z)-2,3-dichloro-3-(2-chlorobenzylsulfinyl)-N-(6-methoxypyridin-3-yl)acrylamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both sulfinyl and methoxypyridinyl groups may offer unique advantages in terms of binding affinity and specificity for certain targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H13Cl3N2O3S |
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Molecular Weight |
419.7 g/mol |
IUPAC Name |
2,3-dichloro-3-[(2-chlorophenyl)methylsulfinyl]-N-(6-methoxypyridin-3-yl)prop-2-enamide |
InChI |
InChI=1S/C16H13Cl3N2O3S/c1-24-13-7-6-11(8-20-13)21-16(22)14(18)15(19)25(23)9-10-4-2-3-5-12(10)17/h2-8H,9H2,1H3,(H,21,22) |
InChI Key |
KGNTURBTSFOMRB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)C(=C(S(=O)CC2=CC=CC=C2Cl)Cl)Cl |
Origin of Product |
United States |
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